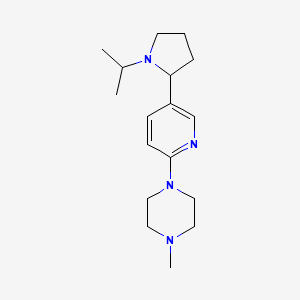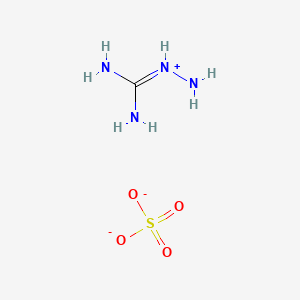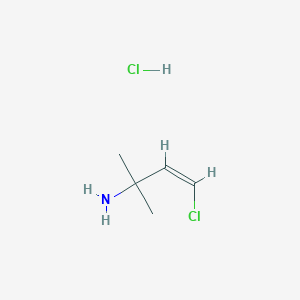
Carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1), also known as betaine citrate, is a compound that combines betaine and citric acid. Betaine is a naturally occurring compound found in various plants and animals, while citric acid is a weak organic acid commonly found in citrus fruits. This compound is often used in the pharmaceutical and food industries due to its beneficial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) can be synthesized through the reaction of betaine with citric acid. The reaction typically involves mixing equimolar amounts of betaine and citric acid in an aqueous solution, followed by crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of betaine from sugar beet molasses, followed by its reaction with citric acid. The process includes steps such as purification, concentration, and crystallization to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in osmoregulation and methylation processes in living organisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a dietary supplement to support liver function and reduce homocysteine levels.
Industry: Utilized in the food industry as a flavoring agent and in the pharmaceutical industry for its stabilizing properties
Wirkmechanismus
The mechanism of action of Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its role as a methyl donor in various biochemical pathways. It participates in the methylation of homocysteine to form methionine, which is crucial for protein synthesis and other metabolic processes. Additionally, it helps in osmoregulation by maintaining cell volume and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Choline: A quaternary ammonium compound that also acts as a methyl donor but has different biochemical roles.
Dimethylglycine: Another methyl donor with a simpler structure compared to betaine citrate.
Uniqueness
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is unique due to its combination of betaine and citric acid, which provides both methylation and buffering capabilities. This dual functionality makes it particularly useful in various applications, including as a dietary supplement and in industrial processes .
Eigenschaften
Molekularformel |
C11H17NO9-2 |
|---|---|
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
carboxymethyl(trimethyl)azanium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3/p-2 |
InChI-Schlüssel |
YKXUOESQDCXGIW-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)



![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)

![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)


